N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a methylimidazo[2,1-b][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Core: The thiazole core can be synthesized through a cyclization reaction involving a suitable precursor such as N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform.
Introduction of the Imidazo Group: The imidazo group can be introduced via a condensation reaction with appropriate reagents.
Functionalization: The ethoxyphenyl and fluorophenyl groups are introduced through substitution reactions using corresponding halides or boronic acids under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its combination of an ethoxyphenyl group, a fluorophenyl group, and a methylimidazo[2,1-b][1,3]thiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18FN3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C21H18FN3O2S/c1-3-27-18-7-5-4-6-16(18)23-20(26)19-13(2)25-12-17(24-21(25)28-19)14-8-10-15(22)11-9-14/h4-12H,3H2,1-2H3,(H,23,26) |
InChI Key |
ZVFBXRZISLLNTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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